molecular formula C4H4N2 B570749 Succinonitrile-1,4-13C4 CAS No. 792906-51-5

Succinonitrile-1,4-13C4

Cat. No.: B570749
CAS No.: 792906-51-5
M. Wt: 84.059
InChI Key: IAHFWCOBPZCAEA-JCDJMFQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Succinonitrile-1,4-13C4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile under controlled conditions :

CH2=CHCN+HCNNCCH2CH2CN\text{CH}_2=\text{CHCN} + \text{HCN} \rightarrow \text{NCCH}_2\text{CH}_2\text{CN} CH2​=CHCN+HCN→NCCH2​CH2​CN

Industrial Production Methods

In industrial settings, the production of succinonitrile involves similar hydrocyanation processes, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Succinonitrile-1,4-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or nickel.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Putrescine: Formed through hydrogenation.

    Various nitrile derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

Introduction to Succinonitrile-1,4-13C4

This compound is an isotopically labeled derivative of succinonitrile, a compound with significant applications in materials chemistry and electrochemistry. This compound, characterized by its unique isotopic labeling, has been utilized in various scientific studies to enhance the understanding of molecular interactions and properties in different environments. The applications of this compound span across battery technology, coordination chemistry, and polymer science.

Electrolyte in Battery Technologies

This compound has been extensively researched for its role as an electrolyte in lithium-ion and solid-state batteries. Its properties contribute to the development of high-energy-density batteries:

  • Plastic Crystal Electrolytes : Research indicates that succinonitrile-based plastic crystal electrolytes exhibit superior ionic conductivity and stability when incorporated into lithium metal batteries. The compound's ability to form stable interfaces with lithium anodes is crucial for improving battery performance and longevity .
  • Transparent Gel Electrolytes : The modification of polyacrylate gel polymer electrolytes with succinonitrile enhances their ionic conductivity significantly. Studies show that these gel electrolytes maintain high transparency and adhesion properties, making them suitable for electrochromic devices .

Coordination Chemistry

This compound serves as a bridging ligand in coordination complexes:

  • Synthesis of Metal Complexes : Various cobalt(II) and nickel(II) complexes have been synthesized using succinonitrile as a ligand. These complexes exhibit unique spectroscopic properties due to the isotopic labeling, which aids in understanding the vibrational dynamics and coordination behaviors of metal ions .
  • Spectroscopic Studies : The vibrational spectra of these complexes reveal insights into the nature of bonding and molecular symmetry. The isotopic substitution allows for detailed analysis of vibrational shifts, enhancing the understanding of metal-ligand interactions .

Polymer Science

In polymer science, this compound is utilized to enhance the properties of polymeric materials:

  • Polymer Electrolytes : Incorporating succinonitrile into polymer matrices improves ionic conductivity and mechanical stability. This application is particularly relevant in developing solid-state batteries and electrochemical devices .

Research Methodologies

The use of this compound in research often involves advanced methodologies:

  • Case Studies : Detailed case studies have been conducted to explore the implications of using this compound in various applications. These studies typically focus on specific instances where succinonitrile enhances performance metrics or provides new insights into chemical behavior .

Case Study 1: High-Energy Density Lithium Batteries

A recent study explored the implementation of succinonitrile-based electrolytes in high-voltage lithium batteries. The findings indicated that incorporating nano Li6.4La3Zr1.4Ta0.6O12 into the electrolyte layer significantly improved cycle stability by mitigating chemical crosstalk between free succinonitrile molecules and lithium anodes .

Case Study 2: Transparent Electrochromic Devices

Another significant application was documented involving transparent gel polymer electrolytes modified with succinonitrile. The study demonstrated that these electrolytes not only provided excellent ionic conductivity but also maintained optical transparency essential for electrochromic applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinonitrile-1,4-13C4 is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. Its high ionic conductivity and thermal stability also make it a preferred choice for use in advanced battery technologies .

Properties

CAS No.

792906-51-5

Molecular Formula

C4H4N2

Molecular Weight

84.059

IUPAC Name

butanedinitrile

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1

InChI Key

IAHFWCOBPZCAEA-JCDJMFQYSA-N

SMILES

C(CC#N)C#N

Synonyms

Butanedinitrile-1,4-13C4;  1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4;  1,4-Butanedinitrile-13C4;  Deprelin-13C4;  Dician-13C4;  Dinile-13C4;  Disuxyl-13C4;  1,2-Dicyanoethane-13C4;  Ethylene Cyanide-13C4;  Ethylene Dicyanide-13C4;  Evanex-13C4;  NSC

Origin of Product

United States

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